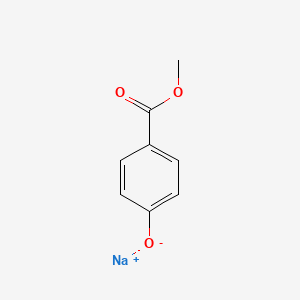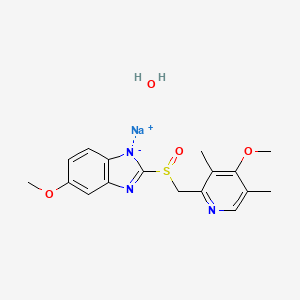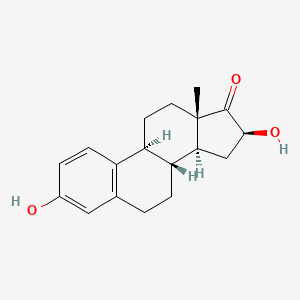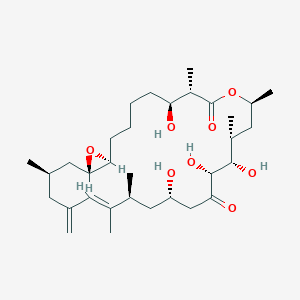
Methylparaben-Natrium
Übersicht
Beschreibung
Methylparaben sodium, a derivative of methylparaben, is a multifunctional additive commonly utilized in food and cosmetic products. It is synthesized from methylparaben and sodium hydroxide, yielding a product with a high purity level that meets pharmacopeia standards. The synthesis process involves optimizing factors such as reagent ratios, reaction temperature, and material feeding methods to achieve a final product purity of 99.5% (Sun Jun-yong, 2009).
Synthesis Analysis
The synthesis of methylparaben involves the catalytic reaction of hydroxybenzoic acid and methanol under sulfamic acid. The optimization of this process through response surface methodology has led to the identification of the most efficient synthesis conditions, yielding a high product purity with a 90.5% yield under optimal conditions (Liu Yu-tin, 2014).
Molecular Structure Analysis
Methylparaben's structural and photochemical characteristics have been thoroughly studied, revealing its existence in two almost isoenergetic s-cis carboxylic ester low-energy conformers. The detailed investigation of its potential energy surface and infrared spectroscopic analysis in solid argon has provided insights into its molecular structure and behavior under UV irradiation, leading to the formation of reactive methylparaben radicals and isomeric ketenes (N. Kuş, S. Bayari, R. Fausto, 2013).
Chemical Reactions and Properties
Various studies have explored the chemical reactions and properties of methylparaben, particularly its role as a solid-state plasticizer for Eudragit RS PO during hot-melt extrusion processes. This has demonstrated the potential for methylparaben to reduce melt viscosity and modify the physicochemical properties of the polymer blends, indicating a significant interaction between methylparaben and the polymer matrix (Chuanbin Wu, J. Mcginity, 2003).
Physical Properties Analysis
The physical properties of methylparaben, such as its glass transition temperature and crystallinity, have been assessed through differential scanning calorimetry and X-ray diffraction. This analysis has shown that methylparaben can effectively act as a plasticizer, enhancing the chain mobility of polymers and leading to changes in their physical properties (Chuanbin Wu, J. Mcginity, 2003).
Chemical Properties Analysis
The interaction of methylparaben with polymers, evidenced by changes in chemical shift observed in solid state NMR spectroscopy, suggests a chemical interaction between the hydroxyl group of methylparaben and the ester group of polymers. This interaction is crucial in understanding the role of methylparaben as a plasticizer and its impact on the chemical properties of polymer matrices (Chuanbin Wu, J. Mcginity, 2003).
Wissenschaftliche Forschungsanwendungen
Konservierungsmittel in Pharmazeutika und Kosmetika
Methylparaben-Natrium wird aufgrund seiner antimikrobiellen Eigenschaften häufig als Konservierungsmittel in Pharmazeutika und Kosmetika verwendet. Es hilft, das Wachstum von Bakterien und Pilzen zu verhindern, die Produkte verderben und Gesundheitsrisiken darstellen können. Diese Verbindung ist besonders wertvoll für die Erhaltung der Haltbarkeit und Sicherheit von topischen Cremes, Lotionen und Salben .
Anwendungen in der Lebensmittelindustrie
In der Lebensmittelindustrie dient this compound als Konservierungsmittel, um die Haltbarkeit verschiedener Produkte zu verlängern. Es ist wirksam gegen ein breites Spektrum an Mikroorganismen und wird in Produkten wie Marmeladen, Getränken und Milchprodukten verwendet, um Verderb zu verhindern und die Qualität im Laufe der Zeit zu erhalten .
Antimikrobielles Mittel in der Wasseraufbereitung
Die antimikrobiellen Eigenschaften von this compound werden in Wasseraufbereitungsprozessen genutzt. Es kann verwendet werden, um das mikrobielle Wachstum in Wassersystemen zu hemmen und die Sicherheit und Sauberkeit von Wasser zu gewährleisten, das für verschiedene Verwendungszwecke bestimmt ist, einschließlich industrieller Prozesse .
Forschung zur Hormonstörung
This compound war Gegenstand von Forschungsarbeiten, die sich mit seiner möglichen Rolle als Hormonstörer befassen. Studien haben seine Auswirkungen auf Hormonsysteme untersucht, insbesondere seine östrogene Aktivität, die Auswirkungen auf die menschliche Gesundheit und Ökosysteme hat .
Analytische Chemie
In der analytischen Chemie wird this compound als Standard zur Kalibrierung von Instrumenten und Validierung von Methoden verwendet, die Parabenenverbindungen in verschiedenen Proben nachweisen. Seine Stabilität und seine gut charakterisierten Eigenschaften machen es zu einer idealen Verbindung für solche Anwendungen .
Überwachung von neu auftretenden Schadstoffen
Als neu auftretender Schadstoff wird das Vorkommen von this compound in der Umwelt überwacht, um seine Auswirkungen auf Ökosysteme zu beurteilen. Sein Nachweis in Oberflächenwasser, Trinkwasser und Böden ist entscheidend, um seine Verteilung zu verstehen und Strategien für seine Entfernung oder Bewirtschaftung zu entwickeln .
Toxikologische Studien
Toxikologische Studien verwenden this compound, um sein Toxizitätsprofil zu verstehen. Diese Studien helfen bei der Bestimmung sicherer Expositionswerte und sind für regulatorische Zwecke unerlässlich, um sicherzustellen, dass die Verwendung dieser Verbindung keine signifikanten Gesundheitsrisiken birgt .
Entwicklung von Entfernungsverfahren
Aufgrund seiner weitverbreiteten Verwendung und seiner möglichen Auswirkungen auf die Umwelt konzentriert sich die Forschung auch auf die Entwicklung von Verfahren zur Entfernung von this compound aus Wasserquellen. Dies umfasst Fortschritte in der Abwasserbehandlungstechnologie und die Erforschung von Biodegradationspfaden .
Wirkmechanismus
Target of Action
Methylparaben sodium, also known as Sodium 4-(methoxycarbonyl)phenolate, is primarily used as a preservative in various industries, including pharmaceuticals, food, and textiles . It targets a broad spectrum of microbes, preventing the growth of bacteria and mold in products that would otherwise be susceptible to microbial growth .
Mode of Action
The mode of action of methylparaben sodium involves interfering with cellular membrane transfer processes and inhibiting the synthesis of DNA, RNA, and enzymes in bacterial cells . This disruption of essential cellular functions effectively inhibits microbial growth, preserving the integrity of the products in which it is used .
Biochemical Pathways
Methylparaben sodium is produced by the esterification of p-hydroxybenzoic acid and methanol . This process results in the formation of the methyl ester of 4-hydroxybenzoic acid, a compound that belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
The action of methylparaben sodium can be influenced by various environmental factors. For instance, its antimicrobial efficacy can be affected by the pH of the product it is preserving . Additionally, the presence of parabens in ecosystems is mainly related to wastewater discharges . This highlights the importance of considering environmental factors when assessing the action, efficacy, and stability of methylparaben sodium.
Eigenschaften
IUPAC Name |
sodium;4-methoxycarbonylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXGULMKCKJCC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O3Na, C8H7NaO3 | |
| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-76-3 (Parent) | |
| Record name | Methylparaben sodium [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1042156 | |
| Record name | Methylparaben sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, hygroscopic powder | |
| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS RN |
5026-62-0 | |
| Record name | Methylparaben sodium [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylparaben sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(methoxycarbonyl)phenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLPARABEN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6K9C2NHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C | |
| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)





![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)

![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)
![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)

